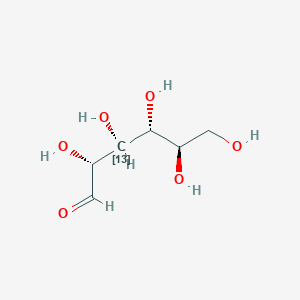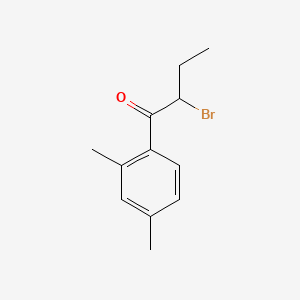
2-Ethyl-D5-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 2-Ethyl-D5-naphthalene is 161.26 . It is a hydrocarbon with aromatic functional groups . The structure of naphthalene, the parent compound, consists of two fused benzene rings .Chemical Reactions Analysis
Naphthalene and its derivatives, including 2-Ethyl-D5-naphthalene, are more reactive than benzene in both substitution and addition reactions . This is due to the net loss in stabilization energy for the first step in electrophilic substitution or addition .Physical And Chemical Properties Analysis
2-Ethyl-D5-naphthalene is a liquid at room temperature . It is insoluble in water but soluble in organic solvents . The compound has a strong odor reminiscent of coal tar .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry Studies
2-Ethyl-D5-naphthalene and its derivatives have been extensively studied in atmospheric chemistry. Alkylnaphthalenes, including ethyl derivatives, are semivolatile polycyclic aromatic hydrocarbons prevalent in the gas phase in ambient atmospheres. These compounds undergo nighttime degradation through gas-phase reactions with the nitrate (NO3) radical. Such studies are pivotal for understanding the atmospheric lifetimes of these compounds and their roles in urban air pollution (Phousongphouang & Arey, 2002). Additionally, the OH radical-initiated reactions of naphthalene and its derivatives, including 2-ethylnaphthalene, lead to major atmospheric loss, and the identification of their reaction products is crucial for comprehending atmospheric reactions and potential health impacts (Wang, Atkinson & Arey, 2007).
Spectroscopic and Computational Studies
Spectroscopic and computational investigations have been conducted on derivatives of 2-ethyl-naphthalene, enhancing understanding of their molecular structure, vibrational wavenumber, chemical shifts, and physico-chemical characteristics. Such studies provide detailed insights into the molecular behavior and properties of these compounds, which can be critical in fields like material sciences and molecular engineering (Behmagham, Asadi & Sadeghi, 2018).
Catalytic and Chemical Synthesis
2-Ethyl-D5-naphthalene derivatives are used in catalytic processes and chemical synthesis. For instance, the vapor-phase ethylation of naphthalene over molecular sieve catalysts has been studied to understand the correlations between catalyst acidity and ethylation activity. Such research contributes to the development of more efficient and environmentally friendly chemical synthesis processes (Kamalakar et al., 2000). Additionally, research on the facile synthesis of ethyl 2-arylpropenoates by cross-coupling reaction using electrogenerated highly reactive zinc sheds light on the synthesis of important chemical intermediates (Jalil, Kurono & Tokuda, 2002).
Biodegradation Studies
Research on the biodegradation of naphthalene and its derivatives provides crucial insights into environmental remediation and pollution control. Understanding the biodegradation pathways, such as those involving the carboxylation of naphthalene, is essential for developing strategies to mitigate the environmental impact of these compounds (Zhang, Sullivan & Young, 2004).
Eigenschaften
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJVVYSTUQWNI-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-D5-naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
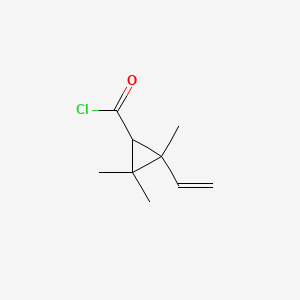

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
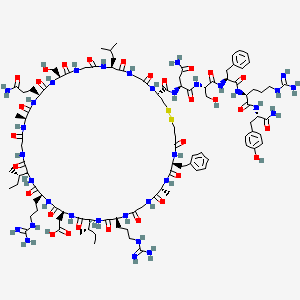
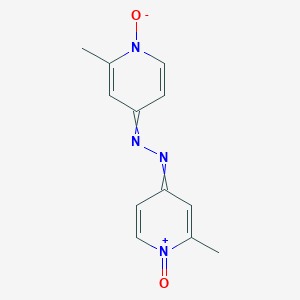
![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)
